molecular formula C17H14BrN3O3 B11368925 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11368925
M. Wt: 388.2 g/mol
InChI Key: GAUNSTMRNLFAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound with a complex structure that includes a bromine atom, an ethoxyphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the following steps:

    Starting Material: 2-bromo-1-(4-ethoxyphenyl)ethanone.

    Hydrolysis: The starting material undergoes hydrolysis to form the corresponding acid.

    Esterification: The acid is then esterified to form an ester.

    Cyclization: The ester undergoes cyclization to form the oxadiazole ring.

    Bromination: Finally, the compound is brominated to introduce the bromine atom.

Chemical Reactions Analysis

2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen bromide, potassium iodide, and sodium nitrite . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C17H14BrN3O3

Molecular Weight

388.2 g/mol

IUPAC Name

2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H14BrN3O3/c1-2-23-12-9-7-11(8-10-12)15-16(21-24-20-15)19-17(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)

InChI Key

GAUNSTMRNLFAAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.